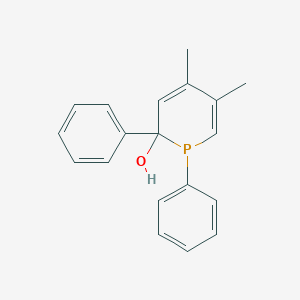
Tri(propan-2-yl)silyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)silyl nitrite is an organosilicon compound characterized by the presence of three isopropyl groups attached to a silicon atom, which is further bonded to a nitrite group
Métodos De Preparación
The synthesis of Tri(propan-2-yl)silyl nitrite typically involves the reaction of tri(propan-2-yl)silane with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product.
Análisis De Reacciones Químicas
Tri(propan-2-yl)silyl nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite group can be oxidized to form nitrate derivatives.
Reduction: The compound can be reduced to form amines or other reduced silicon compounds.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)silyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and drug development.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tri(propan-2-yl)silyl nitrite involves the interaction of the nitrite group with various molecular targets. The nitrite group can release nitric oxide, which is a signaling molecule involved in various biological pathways. The silicon atom can also participate in reactions with other molecules, leading to the formation of new compounds with distinct properties.
Comparación Con Compuestos Similares
Tri(propan-2-yl)silyl nitrite can be compared with other similar compounds such as:
Tri(propan-2-yl)silane: Lacks the nitrite group and has different reactivity.
Tri(propan-2-yl)silyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a nitrite group, leading to different chemical properties and applications.
Tri(propan-2-yl)amine: Contains a nitrogen atom instead of silicon, resulting in different structural and chemical characteristics.
Propiedades
Número CAS |
61209-09-4 |
|---|---|
Fórmula molecular |
C9H21NO2Si |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
tri(propan-2-yl)silyl nitrite |
InChI |
InChI=1S/C9H21NO2Si/c1-7(2)13(8(3)4,9(5)6)12-10-11/h7-9H,1-6H3 |
Clave InChI |
RRZPPUDARIQSBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)ON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)





![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
